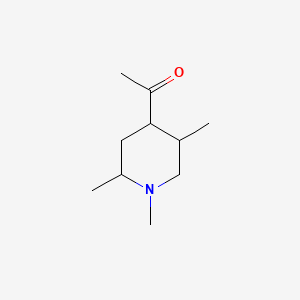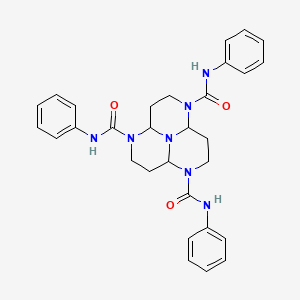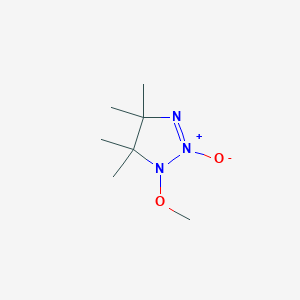![molecular formula C21H40N2O5 B13832384 dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13832384.png)
dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is a compound used in various chemical and biological research applications. It is a derivative of homoserine, an amino acid, and is often used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which helps in preventing unwanted reactions during synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt typically involves the protection of the amino group of L-homoserine with a Boc group. This is followed by the formation of the dicyclohexylammonium salt. The synthetic route can be summarized as follows:
Protection of L-homoserine: The amino group of L-homoserine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Dicyclohexylammonium Salt: The protected amino acid is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
In industrial settings, the production of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt follows similar steps but on a larger scale. The process involves:
Large-scale protection: Using industrial-grade reagents and solvents to protect the amino group.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the amino group to participate in further reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Peptide coupling reagents such as HATU or EDCI are used in the presence of bases like DIPEA.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various biological and chemical applications.
Aplicaciones Científicas De Investigación
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is widely used in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biological Studies: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of various biochemical reagents and intermediates.
Mecanismo De Acción
The mechanism of action of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation. The dicyclohexylammonium salt form enhances the solubility and stability of the compound, making it easier to handle and use in various applications.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-Boc-L-serine Dicyclohexylammonium Salt: Similar in structure but with a hydroxyl group instead of a homoserine side chain.
(S)-N-Boc-L-threonine Dicyclohexylammonium Salt: Contains an additional methyl group compared to homoserine.
(S)-N-Boc-L-lysine Dicyclohexylammonium Salt: Has a longer side chain with an additional amino group.
Uniqueness
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is unique due to its specific side chain structure, which provides distinct reactivity and properties compared to other similar compounds. Its use in peptide synthesis and biological studies highlights its importance in scientific research.
Propiedades
Fórmula molecular |
C21H40N2O5 |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t;6-/m.0/s1 |
Clave InChI |
LIXHXJSPZIZVJY-ZCMDIHMWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCO)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)




![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)
![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)






